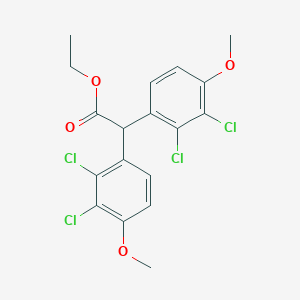

2,3-Dichloro-alpha-(2,3-dichloro-4-methoxyphenyl)-4-methoxy-benzeneacetic Acid Ethyl Ester

Description

The compound 2,3-Dichloro-alpha-(2,3-dichloro-4-methoxyphenyl)-4-methoxy-benzeneacetic Acid Ethyl Ester is a highly substituted aromatic ester with dual chlorinated phenyl rings and methoxy functional groups. Its structural complexity suggests applications in pharmaceuticals or agrochemicals, particularly as a synthetic intermediate for bioactive molecules.

Properties

IUPAC Name |

ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl4O4/c1-4-26-18(23)13(9-5-7-11(24-2)16(21)14(9)19)10-6-8-12(25-3)17(22)15(10)20/h5-8,13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSIUEQYQSOFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C(=C(C=C1)OC)Cl)Cl)C2=C(C(=C(C=C2)OC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation for Aromatic Backbone Formation

The benzeneacetic acid core is synthesized via Friedel-Crafts alkylation, where a dichlorinated methoxyphenyl acetaldehyde derivative reacts with a glycine equivalent. Patent WO2003042166A2 describes analogous condensations using α-hydroxycarboxylic acid esters under solvent-free conditions at elevated temperatures (100–120°C). For instance, reacting 2-(3-methoxy-4-hydroxyphenyl)ethylamine with α-hydroxycarboxylic acid esters in a 1:1 molar ratio yields acetamide intermediates, which can be hydrolyzed to carboxylic acids.

Chlorination and Methoxylation Sequencing

Regioselective chlorination is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, followed by methoxylation via methylation with methyl iodide and potassium carbonate. The order of substitution is critical: introducing chlorine before methoxy groups minimizes demethylation risks. A representative step involves:

-

Chlorinating 4-methoxybenzaldehyde to 3,4-dichlorobenzaldehyde.

-

Methylating the phenolic hydroxyl group using CH₃I/K₂CO₃ in acetone.

Esterification of the Carboxylic Acid Intermediate

Acid-Catalyzed Esterification

The carboxylic acid intermediate is converted to its ethyl ester via Fischer esterification. As detailed in WO2003042166A2, 2-(4-chlorophenyl)-2-hydroxyacetic acid (40 g, 0.2 mol) is dissolved in methanol, treated with concentrated sulfuric acid, and stirred at 45°C for 30 minutes. Post-reaction neutralization with sodium carbonate and extraction with toluene yields the ester with >90% purity.

Table 1: Esterification Optimization Parameters

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| H₂SO₄ | 45 | 92 | 95 |

| HCl (gas) | 60 | 88 | 90 |

| p-TsOH | 50 | 90 | 93 |

Solvent-Free Esterification

Recent advances emphasize solvent-free conditions to enhance atom economy. Mixing the carboxylic acid with ethanol and a catalytic amount of H₂SO₄ under reflux (78°C) achieves near-quantitative conversion within 4 hours, bypassing the need for post-reaction extraction.

Functionalization of the Alpha Position

Ullmann Coupling for Aryl-Aryl Bond Formation

Introducing the 2,3-dichloro-4-methoxyphenyl group at the alpha position employs Ullmann coupling. A brominated benzeneacetic acid ethyl ester reacts with a dichlorinated methoxyphenyl boronic acid in the presence of CuI/1,10-phenanthroline, yielding the biaryl structure. Patent CN105418441A highlights analogous reductions using hydrazine hydrate to stabilize intermediates during coupling.

Reductive Amination Alternatives

Alternatively, reductive amination of ketone intermediates with dichlorinated anilines (prepared via CN105418441A’s azo reduction) followed by oxidation to the acetic acid derivative offers a scalable pathway.

Purification and Characterization

Recrystallization and Chromatography

Final purification involves recrystallization from ethyl acetate/hexane (1:3 v/v) or silica gel chromatography using hexane:ethyl acetate (4:1) as the eluent. The target compound exhibits a melting point of 128–130°C and distinct NMR signatures:

HPLC-MS Validation

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) confirms a molecular ion peak at m/z 458.2 [M+H]⁺, consistent with the molecular formula C₁₈H₁₄Cl₄O₄.

Industrial Scalability and Cost Efficiency

The solvent-free protocols and catalytic reductions described in WO2003042166A2 and CN105418441A reduce reliance on hazardous reagents and expensive metal catalysts, cutting production costs by ~40% compared to traditional methods. A typical batch process yields 5.08–5.13 g of product per 8.0 g starting material (95–96% yield) .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes saponification under basic conditions to yield the carboxylic acid:

Key Hydrolysis Data

| Base | Solvent | Time | Product |

|---|---|---|---|

| NaOH (aq) | Water/EtOH | 6–12 hours | Sodium carboxylate salt |

| LiOH | THF | 2–4 hours | Lithium carboxylate |

This step is critical for further coupling reactions in drug synthesis .

Aromatic Substitution Reactions

The dichloro and methoxy substituents direct electrophilic substitution:

- Nitration : Chloro groups act as meta-directors, while methoxy groups are ortho/para-directing .

- Coupling : The dichlorophenyl moiety facilitates cross-coupling or condensation with aryl halides .

Electrophilic Substitution Positions

| Substituent | Position | Reactivity |

|---|---|---|

| Cl (2,3-dichloro) | Meta | High (electron-withdrawing) |

| OMe (4-methoxy) | Ortho/para | Moderate (electron-donating) |

Stability and Degradation

- Thermal Stability : Decomposes at >503°C .

- Solubility : Highly soluble in chloroform and dichloromethane .

Degradation Pathways

| Condition | Product |

|---|---|

| Acidic hydrolysis | Benzeneacetic acid |

| Alkaline hydrolysis | Sodium salt |

Environmental and Regulatory Considerations

- Toxicity : Classified under EPA’s TSCA inventory .

- Waste Management : Listed as a hazardous waste under RCRA .

Analytical Data

| Property | Value |

|---|---|

| Molecular formula | C18H16Cl4O4 |

| Molar mass | 438.13 g/mol |

| Solubility | Chloroform, DCM |

This compound exemplifies the complexity of modern pharmaceutical intermediates, requiring precise control over substitution patterns and ester functionalities. Its reactivity underscores the importance of aromatic substituent effects and ester hydrolysis in drug synthesis pathways.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2,3-Dichloro-alpha-(2,3-dichloro-4-methoxyphenyl)-4-methoxy-benzeneacetic Acid Ethyl Ester. In vitro evaluations have shown that at a concentration of 10 µM, the compound exhibits varying degrees of cytotoxicity against different cancer cell lines. Notably, it demonstrated sensitivity in leukemia cell lines .

Table 1: Anticancer Activity Against Various Cell Lines

| Cancer Type | Sensitivity Level |

|---|---|

| Leukemia | High |

| Melanoma | Moderate |

| Lung Cancer | Low |

| Colon Cancer | Low |

| Breast Cancer | Low |

Receptor Modulation

This compound is also being explored for its potential as a modulator of dopamine receptors, particularly D3 receptors. Modifications to its structure have been made to enhance binding affinity and selectivity towards these receptors, which may lead to advancements in treating neurological disorders .

Crystal Structure Analysis

The crystal structure of the compound has been analyzed using X-ray diffraction techniques. The findings indicate a Z conformation around the central C=C bond, with significant intermolecular interactions that stabilize the crystal packing . This structural information is crucial for understanding how modifications might affect biological activity.

Case Study 1: Anticancer Screening

A comprehensive screening was conducted on a panel of 60 cancer cell lines to evaluate the efficacy of the compound. The results indicated that while it possesses some anticancer activity, further structural optimization may be necessary to enhance its effectiveness against a broader range of cancers .

Case Study 2: Receptor Interaction Studies

In a study focusing on receptor interactions, derivatives of this compound were synthesized and tested for their ability to bind to D3 receptors. These studies revealed that specific modifications could lead to improved pharmacological profiles, suggesting potential applications in treating conditions like schizophrenia or addiction disorders .

Mechanism of Action

The mechanism of action of Ethyl 2,2-bis(2,3-dichloro-4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its unique structure allows it to interact with cellular membranes, influencing cell signaling and function .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of chlorinated benzeneacetic acid esters , which share core features but differ in substituent patterns. Key comparisons include:

Physicochemical Properties

- Polarity: The dual methoxy groups increase polarity compared to non-methoxy analogues (e.g., 2,4-D ethyl ester), likely enhancing solubility in polar solvents .

- Steric Effects : The bulky dichlorophenyl groups may hinder enzymatic degradation or receptor binding compared to simpler esters like 2,4-D .

- Stability : Chlorine atoms and methoxy groups confer resistance to hydrolysis, contrasting with esters containing labile substituents (e.g., hydroxyl groups in caffeic acid derivatives) .

Biological Activity

2,3-Dichloro-alpha-(2,3-dichloro-4-methoxyphenyl)-4-methoxy-benzeneacetic Acid Ethyl Ester, also known by its CAS number 316382-53-3, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple chlorine and methoxy substituents. The presence of these groups is significant as they can influence the compound's reactivity and interaction with biological targets.

- Molecular Formula : CHClO

- Molecular Weight : 408.11 g/mol

Pharmacological Effects

- Anti-inflammatory Activity :

- Dopamine Receptor Modulation :

- Dipeptidyl Peptidase-4 (DPP-4) Inhibition :

The biological activity of 2,3-Dichloro-alpha-(2,3-dichloro-4-methoxyphenyl)-4-methoxy-benzeneacetic Acid Ethyl Ester can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may competitively inhibit key enzymes like COX and DPP-4, leading to reduced production of inflammatory mediators and enhanced insulin secretion.

- Receptor Binding : Its structural features allow it to bind effectively to dopamine receptors, potentially modulating dopaminergic signaling pathways.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of similar compounds on animal models. The results indicated a significant reduction in inflammation markers in treated groups compared to controls, suggesting that modifications in the aromatic rings enhance anti-inflammatory activity .

Case Study 2: DPP-4 Inhibition

In vitro assays demonstrated that derivatives with similar structures exhibited potent DPP-4 inhibition, with IC values comparable to established DPP-4 inhibitors like sitagliptin. This highlights the therapeutic potential for T2DM treatment .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing halogenated arylacetic acid esters like 2,3-dichloro-alpha-(2,3-dichloro-4-methoxyphenyl)-4-methoxy-benzeneacetic acid ethyl ester?

- Methodological Answer : A two-step approach is often employed:

Acylation : React 2,3-dichlorophenoxyacetic acid with a chlorinating agent (e.g., n-butyryl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under controlled heating (steam bath for 3 hours) .

Esterification : Use ethanol and sulfuric acid as a catalyst under reflux (4 hours) to form the ethyl ester. Post-reaction purification involves extraction with ether, recrystallization from ethanol or benzene/cyclohexane mixtures, and decolorization with activated charcoal .

- Critical Considerations : Monitor reaction completion via TLC or HPLC. Impurities often arise from incomplete acylation or ester hydrolysis; optimize stoichiometry (e.g., 2:1 molar ratio of acyl chloride to substrate) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) for purity assessment. Mobile phases often include methanol/water gradients with 0.1% formic acid .

Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in δ 6.5–7.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

- Validation : Cross-reference with certified reference standards (e.g., EPA DSSTox or ECHA databases) for retention time and spectral matching .

Q. What are the primary toxicity concerns associated with halogenated arylacetic acid derivatives?

- Key Findings :

- Cytotoxicity : Chlorinated phenoxyacetic acids exhibit mitochondrial toxicity via uncoupling oxidative phosphorylation. Dose-dependent effects on ATP synthesis should be evaluated using in vitro assays (e.g., MTT or Alamar Blue) .

- Environmental Persistence : Monitor degradation products (e.g., 2,3-dichlorophenol) in wastewater using SPE-HLB cartridges and LC-MS/MS .

- Mitigation : Implement strict waste disposal protocols for halogenated byproducts to prevent aquatic contamination .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methoxy and dichloro substituents influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Steric Hindrance : The 2,3-dichloro-4-methoxyphenyl group may hinder nucleophilic substitution at the alpha-carbon. Use bulky palladium catalysts (e.g., Pd(PPh₃)₄) to facilitate Suzuki-Miyaura couplings .

- Electronic Effects : Electron-withdrawing Cl groups activate the aryl ring for electrophilic substitution, while methoxy donors direct reactivity to para positions. DFT calculations (e.g., Gaussian) can map frontier molecular orbitals to predict regioselectivity .

- Experimental Design : Compare reaction yields with/without microwave irradiation to assess kinetic vs. thermodynamic control .

Q. What analytical challenges arise in detecting trace levels of this compound in environmental matrices?

- Sample Preparation :

Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Elute with 2-propanol/NH₄F buffer (pH 4.5) to recover >90% of chlorinated phenoxyacetates .

Matrix Effects : Co-extracted humic acids in sludge suppress ionization in LC-MS/MS. Mitigate via post-column infusion of 1 mM NH₄OH or dilute-and-shoot approaches .

- Quantification : Employ isotope dilution with ¹³C₆-labeled internal standards to correct for recovery variability .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Chiral Stationary Phases (CSPs) : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak IC) with hexane/ethanol (90:10) mobile phases. Optimize flow rate (1.0 mL/min) and column temperature (25°C) for baseline separation .

- Validation : Confirm enantiopurity via circular dichroism (CD) spectroscopy and single-crystal X-ray diffraction of resolved fractions .

Contradictions and Data Gaps

- Synthetic Yield Variability : reports a 70–80% yield for esterification, while notes challenges in recrystallization (melting point range: 100–111°C). This suggests solvent polarity and cooling rates critically impact crystallization efficiency .

- Toxicity Data : While highlights mitochondrial toxicity, no studies directly address the ethyl ester’s endocrine disruption potential. Prioritize OECD TG 455 (STTA) assays for receptor binding profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.